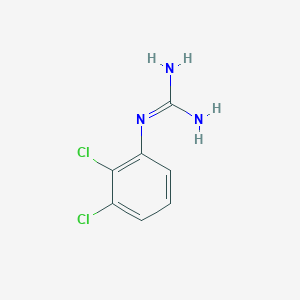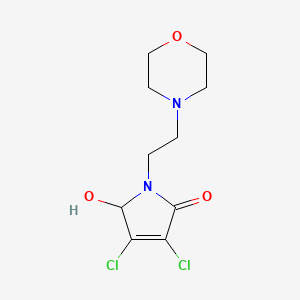
Tetrazine-OMs (methanesulfonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrazine-OMs (methanesulfonate) are a class of compounds that have been used in a variety of scientific research applications, including drug delivery, imaging, and therapeutic applications. The compounds have been studied for their ability to form stable bonds with a wide range of biomolecules, including proteins, carbohydrates, and lipids, and have been found to be useful in a variety of biochemical and physiological processes. Additionally, the paper will discuss potential future directions for the use of tetrazine-OMs in scientific research.
Aplicaciones Científicas De Investigación
Tetrazine-OMs have been used in a variety of scientific research applications, including drug delivery, imaging, and therapeutic applications. The compounds have been used in drug delivery applications to increase the solubility of drugs in aqueous solutions, and to improve the stability of drugs in biological systems. Tetrazine-OMs have also been used in imaging applications to improve the resolution of imaging techniques, such as magnetic resonance imaging (MRI) and computed tomography (CT). Additionally, tetrazine-OMs have been used in therapeutic applications to improve the efficacy of drugs, and to reduce the side effects associated with certain drugs.
Mecanismo De Acción
Tetrazine-OMs are able to form stable bonds with a wide range of biomolecules, including proteins, carbohydrates, and lipids. The compounds are able to form stable bonds with these molecules by forming hydrogen bonds and covalent bonds with the molecules. The hydrogen bonds are formed between the nitrogen atoms of the tetrazine-OMs and the oxygen atoms of the biomolecules, while the covalent bonds are formed between the sulfur atoms of the tetrazine-OMs and the carbon atoms of the biomolecules.
Biochemical and Physiological Effects
Tetrazine-OMs have been found to be useful in a variety of biochemical and physiological processes. The compounds have been found to be useful in the delivery of drugs, as well as in the imaging and therapeutic applications discussed above. Additionally, tetrazine-OMs have been found to be useful in the regulation of gene expression, as well as in the regulation of cell signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of tetrazine-OMs in lab experiments has a number of advantages and limitations. One of the advantages of using tetrazine-OMs is that they are chemically stable, which makes them ideal for use in a variety of laboratory applications. Additionally, tetrazine-OMs are able to form stable bonds with a wide range of biomolecules, which makes them useful in a variety of biochemical and physiological processes. However, one of the limitations of using tetrazine-OMs is that they are relatively expensive, which can limit their use in certain applications.
Direcciones Futuras
The use of tetrazine-OMs in scientific research is still in its early stages, and there are a number of potential future directions for the use of these compounds. One potential future direction is the use of tetrazine-OMs in the development of new drug delivery systems, which could be used to improve the efficacy of drugs and reduce the side effects associated with certain drugs. Additionally, tetrazine-OMs could be used in the development of new imaging techniques, which could be used to improve the resolution of imaging techniques, such as MRI and CT. Finally, tetrazine-OMs could be used in the development of new therapeutic applications, which could be used to improve the efficacy of drugs and reduce the side effects associated with certain drugs.
Métodos De Síntesis
Tetrazine-OMs are typically synthesized by the reaction of a tetrazine derivative with a methanesulfonate. The reaction produces a stable tetrazine-OM, which can then be used in a variety of applications. The synthesis of tetrazine-OMs can be accomplished in a variety of ways, including the use of a microwave-assisted synthesis, a solid-phase synthesis, or a solution-phase synthesis. The synthesis of tetrazine-OMs requires the use of a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and a catalyst, such as a palladium complex or a tin complex.
Propiedades
IUPAC Name |
2-(1,2,4,5-tetrazin-3-yl)ethyl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O3S/c1-13(10,11)12-3-2-5-8-6-4-7-9-5/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNCBBIBEQLNSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCC1=NN=CN=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrazine-OMs (methanesulfonate) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 5-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B6308913.png)

![Benzyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate](/img/structure/B6308929.png)




![6-Bromo-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B6308972.png)





![2,6-Bis-[1-(2,6-diethylphenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6309010.png)